[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13475369
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25ClN2O3 |
|---|---|
| Molecular Weight | 304.81 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C14H25ClN2O3/c1-5-16(13(19)20-14(2,3)4)10-11-7-6-8-17(11)12(18)9-15/h11H,5-10H2,1-4H3 |
| Standard InChI Key | ZPIPAKVBTPAWMA-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C |
Introduction
[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a complex organic compound classified as a carbamate. Its chemical structure and potential biological activities make it an interesting subject for research in medicinal chemistry. This compound is synthesized through organic reactions such as acylation and esterification, which require precise control over reaction conditions like temperature, time, and solvent choice to optimize yield and purity .
Molecular Formula and Synonyms
-
Molecular Formula: C14H25ClN2O3
-
Synonyms:
Synthesis Methods
The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester typically involves multi-step organic reactions. These include acylation to introduce the chloroacetyl group and esterification to form the carbamate and tert-butyl ester functionalities. The choice of solvents, temperature, and reaction time is crucial for achieving high yields and purity.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure by analyzing proton and carbon environments.
-
Infrared (IR) Spectroscopy: Helps identify functional groups based on their vibrational frequencies.
-
Mass Spectrometry (MS): Essential for determining the molecular weight and fragmentation patterns.
Biological Activity
While the specific mechanism of action for [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is not well-documented, its structure suggests potential biological activity. Further studies involving kinetic assays and molecular docking simulations could provide insights into its interactions with biological targets.
Therapeutic Potential
Research into this compound may reveal novel therapeutic agents, particularly in areas where carbamates have shown efficacy, such as in the development of prodrugs or drugs with specific biological targets .
Availability and Status
[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is currently listed as a discontinued product by some suppliers, indicating that it may not be readily available for purchase .
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | C14H25ClN2O3 |
| Molecular Weight | 304.81 g/mol |
| Synonyms | tert-Butyl ((1-(2-chloroacetyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate |
| CAS Number | 1353943-45-9 |
| Availability | Discontinued |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume